molecular formula C19H19Cl2N5O4S B12143855 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide

Cat. No.: B12143855
M. Wt: 484.4 g/mol
InChI Key: LCTRDVSDIKGGGM-UHFFFAOYSA-N
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Description

The compound “2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide” is a triazole-based acetamide derivative characterized by two key structural motifs:

  • Triazole core: The 1,2,4-triazole ring substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an amino group at position 2. The sulfur atom at position 3 links the triazole to the acetamide moiety.

Properties

Molecular Formula

C19H19Cl2N5O4S

Molecular Weight

484.4 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C19H19Cl2N5O4S/c1-28-14-4-10(5-15(29-2)17(14)30-3)18-24-25-19(26(18)22)31-9-16(27)23-13-7-11(20)6-12(21)8-13/h4-8H,9,22H2,1-3H3,(H,23,27)

InChI Key

LCTRDVSDIKGGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 4-amino-1,2,4-triazole-3-thiol intermediate is synthesized via cyclization of a substituted thiosemicarbazide. Key steps include:

  • Reagents : Hydrazine hydrate reacts with carbon disulfide in ethanol under reflux to form 4-amino-1,2,4-triazole-3-thiol.

  • Conditions : Heating at 80–90°C for 6–8 hours yields the triazole thiol with >85% purity after recrystallization.

Functionalization with 3,4,5-Trimethoxyphenyl Group

The trimethoxyphenyl moiety is introduced at position 5 of the triazole via nucleophilic aromatic substitution:

  • Electrophilic Partner : 3,4,5-Trimethoxybenzaldehyde undergoes condensation with the triazole thiol in the presence of potassium carbonate.

  • Optimization : Polar aprotic solvents (e.g., DMF) and temperatures of 60–70°C improve regioselectivity, achieving 78% yield.

Synthesis of N-(3,5-Dichlorophenyl)Acetamide

The acetamide side chain is prepared through a two-step sequence.

Chloroacetylation of 3,5-Dichloroaniline

  • Reaction : 3,5-Dichloroaniline reacts with chloroacetyl chloride in dichloromethane under anhydrous conditions.

  • Conditions : Anhydrous K₂CO₃ is used as a base to scavenge HCl, with yields of 92% reported.

Thioether Formation

The thiol group of the triazole intermediate displaces the chloride from N-(3,5-dichlorophenyl)chloroacetamide:

  • Coupling : Conducted in acetone with K₂CO₃ at 50°C for 4 hours.

  • Yield : 68–72% after purification via silica gel chromatography (ethyl acetate/hexane).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency:

  • Residence Time : 20 minutes at 100°C in a microreactor improves triazole cyclization yield to 89%.

  • Solvent Recovery : Integrated distillation units recycle DMF, reducing waste by 40%.

Catalytic Innovations

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates thioether formation, reducing reaction time to 2 hours.

Analytical Characterization

Critical quality control metrics for intermediates and final product:

Parameter Triazole Intermediate Acetamide Intermediate Final Product
Purity (HPLC) 95.2%98.7%99.1%
Melting Point 162–164°C145–147°C210–212°C
¹H NMR (Key Peaks) δ 3.85 (s, 6H, OCH₃)δ 7.45 (d, 2H, Ar–Cl)δ 3.88 (s, 9H, OCH₃)

Comparative Analysis of Synthetic Routes

Three primary routes have been evaluated for scalability and cost-effectiveness:

Route Advantages Limitations Yield
Batch Low initial capital costHigh solvent consumption65%
Flow Rapid heat transfer, scalableRequires specialized equipment82%
Catalytic Reduced reaction timeCatalyst recycling challenges75%

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole isomer formation (~15% impurity).

  • Solution : Use of bulky bases (e.g., DBU) suppresses undesired pathways, increasing selectivity to 94%.

Chloride Displacement Efficiency

  • Issue : Incomplete thioether formation due to steric hindrance.

  • Solution : Microwave-assisted synthesis at 100°C for 30 minutes improves conversion to 88% .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Triazole Ring Modifications

Compound Triazole Substituents Key Features
Target Compound 4-amino, 5-(3,4,5-trimethoxyphenyl) Bulky, electron-rich aromatic group; may enhance π-π stacking in target binding .
4-amino, 5-(3,4,5-trimethoxyphenyl) Identical triazole core but paired with N-(4-phenoxyphenyl) acetamide, increasing steric bulk .
4-amino, 5-(furan-2-yl) Furan introduces heteroaromaticity, potentially improving solubility but reducing metabolic stability .
4-ethyl, 5-(pyridin-2-yl) Pyridine enhances hydrogen bonding; ethyl group may alter pharmacokinetics .

Acetamide Substituents

Compound Acetamide Group Key Features
Target Compound N-(3,5-dichlorophenyl) Chlorine atoms increase lipophilicity and electron-withdrawing effects, favoring membrane penetration .
N-(3,5-dimethylphenyl) Methyl groups enhance hydrophobicity but reduce polarity compared to chlorine .
N-(5-chloro-2-methylphenyl) Mixed chloro-methyl substitution balances lipophilicity and steric effects .

Physicochemical Properties

Compound Molecular Weight Calculated logP* Key Inferences
Target Compound ~500 g/mol ~3.5 High lipophilicity favors CNS penetration but may limit aqueous solubility .
~480 g/mol ~3.2 Phenoxy group increases molecular weight slightly but reduces logP vs. chlorine .
~460 g/mol ~2.8 Dimethylphenyl group lowers logP, improving solubility .

*Estimated using fragment-based methods.

Biological Activity

The compound 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichloro phenyl)acetamide is a complex organic molecule that incorporates a triazole ring and several functional groups known for their biological activity. This article explores the biological properties of this compound, focusing on its antibacterial and antifungal activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms that is known for its diverse biological activities.
  • Trimethoxyphenyl Group : This moiety is associated with various pharmacological effects.
  • Dichlorophenyl Acetamide : This portion may contribute to the compound's lipophilicity and overall biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H22Cl2N6O5S
Molecular Weight458.5 g/mol
IUPAC Name4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Antibacterial Activity

Research has indicated that compounds containing triazole rings exhibit significant antibacterial properties. The specific compound has been assessed against various bacterial strains:

  • In vitro Studies : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. For instance:
    • E. coli : Exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
    • S. aureus : Showed effective inhibition with a MIC lower than that of commonly used antibiotics like ciprofloxacin.
  • Mechanism of Action : The antibacterial activity is hypothesized to stem from the compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. Molecular docking studies have shown that the triazole moiety interacts favorably with the active site of DNA gyrase, leading to enhanced binding affinity and inhibition .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Fungal Strains Tested : It displayed moderate activity against various fungal pathogens such as Candida albicans and Aspergillus niger.
  • Potential Mechanism : Similar to its antibacterial effects, the triazole group may disrupt fungal cell wall synthesis or interfere with ergosterol biosynthesis, critical for fungal cell membrane integrity .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in treating infections:

  • Study on Mycobacterium tuberculosis : Triazole compounds were found to exhibit higher potency against drug-resistant strains compared to traditional treatments .
  • Antimicrobial Screening : A series of triazole derivatives were synthesized and tested; those with similar structural features to our compound showed promising results against a panel of pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide, and how are yields optimized?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Thiolation : Introducing the triazole-thioether moiety via nucleophilic substitution (e.g., using NaSH or thiourea derivatives) .
  • Acetamide coupling : Reacting intermediates with 3,5-dichloroaniline in polar aprotic solvents (e.g., DMF) under reflux .
  • Optimization : Yields depend on solvent choice (e.g., ethanol for solubility), temperature control (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation) .
    • Characterization : Confirmed via ¹H/¹³C NMR (aromatic proton integration at δ 6.8–7.5 ppm) and HRMS (m/z ~500–550 [M+H]⁺) .

Q. How is the compound’s purity validated, and what analytical techniques are critical for structural confirmation?

  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (90:10 to 50:50) .
  • Structural confirmation :

  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3250–3350 cm⁻¹ (N-H stretch) .
  • X-ray crystallography : Resolves π-stacking interactions between trimethoxyphenyl and triazole rings .

Q. What preliminary biological screening models are used to assess its antimicrobial activity?

  • In vitro assays :

  • Antifungal : MIC testing against Candida albicans (CLSI M27-A3 protocol) .
  • Antibacterial : Agar diffusion vs. Staphylococcus aureus and E. coli (zone inhibition ≥15 mm indicates activity) .
    • Dosage : 10–100 µg/mL in DMSO, with controls for solvent toxicity .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • In silico tools :

  • DFT calculations : Predict transition states for thiolation steps (activation energies <25 kcal/mol favor feasibility) .
  • Molecular docking : Screens trimethoxyphenyl interactions with fungal CYP51 (binding affinity ≤-8.0 kcal/mol correlates with activity) .
    • Experimental validation : Parallel synthesis with varied substituents (e.g., replacing 3,4,5-trimethoxy with 2,4-dimethoxy) to test predictions .

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity?

  • SAR insights :

  • 3,4,5-Trimethoxyphenyl : Enhances membrane permeability (logP ~3.5) and antifungal potency (MIC = 2 µg/mL) .
  • 3,5-Dichlorophenyl : Improves target selectivity (e.g., >10× activity vs. bacterial vs. mammalian cells) .
    • Data contradiction resolution : Discrepancies in MIC values may arise from assay variability (e.g., broth microdilution vs. agar dilution). Standardize protocols and validate with IC₅₀ dose-response curves .

Q. What strategies resolve discrepancies in reported anticancer activity across cell lines?

  • Methodological adjustments :

  • Cell line selection : Compare epithelial (HeLa) vs. hematopoietic (HL-60) models to assess tissue-specific efficacy .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early vs. late apoptosis (e.g., 40% apoptosis in HeLa at 10 µM) .
    • Mechanistic studies : Western blotting for caspase-3 activation and PARP cleavage confirms apoptotic pathways .

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